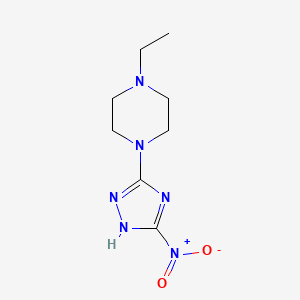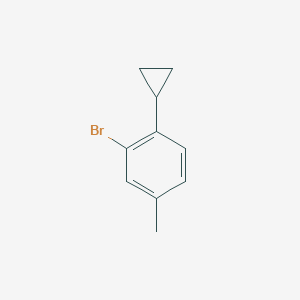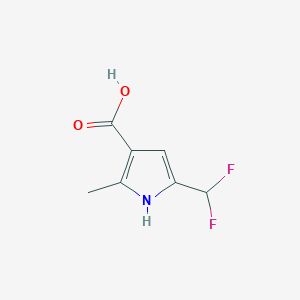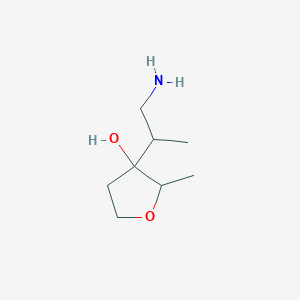
1-Ethyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and a nitro-triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine typically involves the reaction of 1-ethylpiperazine with 5-nitro-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-Ethyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of energetic materials due to its nitro-triazole moiety.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The piperazine ring may also interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
- 1-Ethyl-4-(5-nitro-1H-1,2,4-triazol-3-yl)piperazine
- 1-Ethyl-4-(5-nitro-3H-1,2,4-triazol-3-yl)piperazine
- 1-Ethyl-4-(5-nitro-4H-1,2,3-triazol-3-yl)piperazine
Comparison: 1-Ethyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine is unique due to the specific positioning of the nitro group on the triazole ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C8H14N6O2 |
|---|---|
Poids moléculaire |
226.24 g/mol |
Nom IUPAC |
1-ethyl-4-(5-nitro-1H-1,2,4-triazol-3-yl)piperazine |
InChI |
InChI=1S/C8H14N6O2/c1-2-12-3-5-13(6-4-12)7-9-8(11-10-7)14(15)16/h2-6H2,1H3,(H,9,10,11) |
Clé InChI |
XKRHKNUQRCJQEP-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=NNC(=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13196278.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13196281.png)

![1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one](/img/structure/B13196287.png)


![7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13196313.png)
![7-Azaspiro[4.5]decan-9-ol](/img/structure/B13196322.png)

![4-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13196334.png)

![5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13196340.png)


